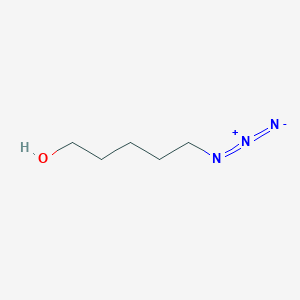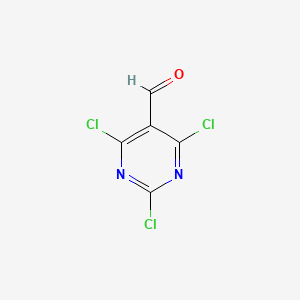![molecular formula C7H4Cl2N2S B1310623 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine CAS No. 76872-23-6](/img/structure/B1310623.png)
2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine is a thieno[2,3-d]pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry and material science. These compounds often exhibit interesting chemical and physical properties, and some derivatives have been explored for their fluorescent characteristics and as intermediates in the synthesis of small molecule drugs .
Synthesis Analysis
The synthesis of thieno[2,3-d]pyrimidine derivatives can involve multiple steps, including cyclization, chlorination, and nucleophilic substitution reactions. For instance, the synthesis of related compounds has been achieved through methods such as the condensation of precursor molecules followed by reactions with secondary amines , or by starting with different starting materials like methyl 3-aminothiophene-2-carboxylate and urea, followed by a series of reactions including cyclization and substitution to obtain the desired product . These methods often require optimization to improve yields and may involve the use of microwave-assisted protocols or other modern synthetic techniques .
Molecular Structure Analysis
The molecular structure of thieno[2,3-d]pyrimidine derivatives is characterized by a planar six-membered ring system, which can exhibit significant double-bond character within the ring. The substituents on the ring can vary, leading to different physical and chemical properties. X-ray crystallography has been used to determine the structures of similar compounds, revealing details such as bond lengths, angles, and the spatial arrangement of different groups attached to the core structure .
Chemical Reactions Analysis
Thieno[2,3-d]pyrimidine derivatives can participate in various chemical reactions, including nucleophilic substitutions and interactions with nucleophiles like amines. These reactions can lead to highly functionalized pyrimidines with diverse substituents, which can significantly alter the compound's reactivity and potential applications . Additionally, some derivatives have been shown to interact with biological molecules like DNA, suggesting possible biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure and substituents. For example, some derivatives display intense fluorescence, which can be tuned by changing the substituents on the core structure . The solvent polarity can also affect the absorption spectra and fluorescence characteristics of these compounds. Furthermore, the presence of functional groups like chloro or methylthio can impact the compound's reactivity and interactions with other molecules . The antimicrobial activity of certain derivatives has been studied, showing that they can be more active than reference drugs against specific strains of bacteria and fungi .
科学研究应用
Application in Medicinal Chemistry
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: Pyrimidines, including “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine”, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Methods of Application or Experimental Procedures: Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
- Results or Outcomes: Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Synthesis of PI3K Inhibitor
- Specific Scientific Field: Medicinal Chemistry
- Summary of the Application: “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine” is used in the synthesis of PI3K inhibitors . PI3K inhibitors are a class of medication that function by inhibiting the phosphoinositide 3-kinases (PI3Ks), which are part of the cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
- Results or Outcomes: The outcome of this application is the production of PI3K inhibitors, which have potential therapeutic applications in treating cancer .
Synthesis of New Pyrimidine Derivatives
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: “2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine” can be used in the regioselective synthesis of new pyrimidine derivatives . These derivatives can have various applications in medicinal chemistry, including as potential therapeutic agents.
- Methods of Application or Experimental Procedures: The synthesis involves a series of chemical reactions, including column chromatography . The specific methods would depend on the specific pyrimidine derivative being synthesized.
- Results or Outcomes: The outcome of this application is the production of new pyrimidine derivatives . The specific properties and potential applications of these derivatives would depend on their exact chemical structure.
安全和危害
属性
IUPAC Name |
2,4-dichloro-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c1-3-2-4-5(8)10-7(9)11-6(4)12-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGNDWIMNVJZJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine | |
CAS RN |
76872-23-6 |
Source


|
| Record name | 76872-23-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Pyrazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B1310561.png)
![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)


![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)